synthesis and characterization of 5-Butyl-1H-benzo[d]triazole
synthesis and characterization of 5-Butyl-1H-benzo[d]triazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Butyl-1H-benzo[d]triazole
Authored by: A Senior Application Scientist
Introduction
Benzotriazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to a 1,2,3-triazole ring.[1] Their unique chemical structure imparts a range of valuable properties, leading to their widespread application as corrosion inhibitors, particularly for copper and its alloys, ultraviolet (UV) stabilizers, and as synthetic intermediates in the pharmaceutical and agrochemical industries.[1][2] The substituent on the benzene ring can significantly influence the compound's physical and chemical properties, tailoring it for specific applications.
5-Butyl-1H-benzo[d]triazole, the subject of this technical guide, is a derivative of benzotriazole featuring a butyl group at the 5-position of the benzotriazole ring system. This alkyl substitution enhances its solubility in nonpolar media, making it a valuable additive in lubricants, hydraulic fluids, and coatings. This guide provides a comprehensive overview of the , offering detailed experimental protocols and expert insights for researchers, scientists, and professionals in drug development and materials science.
Synthesis of 5-Butyl-1H-benzo[d]triazole
The most common and efficient synthesis of 5-Butyl-1H-benzo[d]triazole involves a multi-step process starting from 4-n-butylaniline.[3] The overall synthetic strategy relies on the formation of a key intermediate, 4-n-butyl-1,2-phenylenediamine, which then undergoes cyclization to form the benzotriazole ring.
Retrosynthetic Analysis
A retrosynthetic approach to 5-Butyl-1H-benzo[d]triazole reveals 4-n-butyl-1,2-phenylenediamine as the immediate precursor. This diamine can be conceptually derived from 4-n-butyl-2-nitroaniline through the reduction of the nitro group. The synthesis of 4-n-butyl-2-nitroaniline, in turn, can be achieved via the nitration of 4-n-butylacetanilide, which is prepared by the acetylation of 4-n-butylaniline.
Caption: Retrosynthetic analysis of 5-Butyl-1H-benzo[d]triazole.
Synthetic Pathway and Mechanism
The synthesis of 5-Butyl-1H-benzo[d]triazole is typically accomplished through a four-step process:
-
Acetylation of 4-n-butylaniline: The synthesis commences with the protection of the amino group of 4-n-butylaniline by acetylation with acetic anhydride. This step is crucial to direct the subsequent nitration to the ortho position and to prevent unwanted side reactions.[4][5]
-
Nitration of 4-n-butylacetanilide: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the position ortho to the acetamido group.
-
Hydrolysis and Reduction: The resulting 4-n-butyl-2-nitroacetanilide is hydrolyzed to remove the acetyl protecting group, yielding 4-n-butyl-2-nitroaniline. This intermediate is then reduced to 4-n-butyl-1,2-phenylenediamine.[6] Common reducing agents for this step include hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
-
Diazotization and Cyclization: The final step involves the diazotization of one of the amino groups of 4-n-butyl-1,2-phenylenediamine with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the stable 5-Butyl-1H-benzo[d]triazole ring.[7][8][9] The reaction proceeds through an ortho-amino diazonium ion intermediate which undergoes intramolecular capture by the adjacent amino group.[7][8]
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of 5-Butyl-1H-benzo[d]triazole.
Caption: Experimental workflow for the synthesis of 5-Butyl-1H-benzo[d]triazole.
Materials and Reagents:
-
4-n-butylaniline
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Sodium hydroxide
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Ice
Step 1: Preparation of 4-n-butylacetanilide [4][5]
-
In a flask equipped with a stirrer, add acetic anhydride.
-
Slowly add concentrated sulfuric acid dropwise while stirring and maintaining the temperature between 40-50°C.
-
Add 4-n-butylaniline dropwise to the mixture.
-
After the addition is complete, maintain the temperature and continue stirring for 1-1.5 hours.
-
Pour the reaction mixture into ice water, which will cause a white solid to precipitate.
-
Neutralize the solution to pH 7 with a suitable base (e.g., sodium carbonate).
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-n-butylacetanilide.
Step 2: Preparation of 4-n-butyl-2-nitroacetanilide [4]
-
Dissolve the 4-n-butylacetanilide in acetic anhydride.
-
Prepare a mixed acid solution of concentrated nitric acid and acetic anhydride.
-
Slowly add the mixed acid solution dropwise to the 4-n-butylacetanilide solution while maintaining a low temperature (0-5°C).
-
After the addition, allow the reaction to proceed for a few hours at low temperature.
-
Pour the reaction mixture into ice water to precipitate a yellow solid.
-
Filter the solid, wash thoroughly with cold water until neutral, and dry to obtain 4-n-butyl-2-nitroacetanilide.
Step 3: Preparation of 4-n-butyl-1,2-phenylenediamine [4][6]
-
Hydrolyze the 4-n-butyl-2-nitroacetanilide by refluxing with sodium hydroxide in ethanol.
-
After hydrolysis, neutralize the mixture and extract the 4-n-butyl-2-nitroaniline with an organic solvent.
-
Dry the organic layer and remove the solvent.
-
Dissolve the crude 4-n-butyl-2-nitroaniline in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed.
-
Filter off the catalyst and evaporate the solvent to obtain crude 4-n-butyl-1,2-phenylenediamine, which can be used directly in the next step.
Step 4: Preparation of 5-Butyl-1H-benzo[d]triazole [4]
-
Dissolve the crude 4-n-butyl-1,2-phenylenediamine in a mixture of water and a suitable acid (e.g., acetic acid or hydrochloric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ligroin or hexane) to yield pure 5-Butyl-1H-benzo[d]triazole.[10]
Characterization of 5-Butyl-1H-benzo[d]triazole
The synthesized 5-Butyl-1H-benzo[d]triazole must be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are typically employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals for 5-Butyl-1H-benzo[d]triazole include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups, and signals in the aromatic region for the protons on the benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the four carbons of the butyl group and the six carbons of the benzotriazole ring system.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| ~0.9 ppm (triplet, 3H, -CH₃) | ~13.9 ppm (-CH₃) |
| ~1.4 ppm (sextet, 2H, -CH₂-CH₃) | ~22.3 ppm (-CH₂-CH₃) |
| ~1.6 ppm (quintet, 2H, -Ar-CH₂-CH₂ -) | ~33.5 ppm (-Ar-CH₂-CH₂ -) |
| ~2.8 ppm (triplet, 2H, -Ar-CH₂ -) | ~35.4 ppm (-Ar-CH₂ -) |
| ~7.2-7.8 ppm (multiplets, 3H, Ar-H) | Aromatic carbons in the range of 110-145 ppm |
| ~14-16 ppm (broad singlet, 1H, N-H) |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound. For 5-Butyl-1H-benzo[d]triazole (C₁₀H₁₃N₃), the expected molecular ion peak [M]⁺ would be at m/z 175.23.[11] The fragmentation pattern can also provide structural information. The fragmentation of benzotriazoles typically involves the loss of N₂ followed by the expulsion of hydrocyanic acid.[12]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 5-Butyl-1H-benzo[d]triazole are expected as follows:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (triazole ring) | ~3300-3400 (broad) |
| C-H stretch (aliphatic) | ~2850-2960 |
| C-H stretch (aromatic) | ~3000-3100 |
| C=C stretch (aromatic) | ~1450-1600 |
| N=N stretch (triazole ring) | ~1400-1450 |
| C-H bend (aromatic) | ~740-880 |
Physical Characterization
-
Melting Point: The melting point of pure 5-Butyl-1H-benzo[d]triazole is reported to be around 75°C.[10] A sharp melting point range is indicative of high purity.
-
Appearance: The purified compound should be a white to off-white solid.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Anilines: 4-n-butylaniline and its derivatives are toxic and can be absorbed through the skin.
-
Acids and Bases: Concentrated acids (sulfuric, nitric) and bases (sodium hydroxide) are corrosive and should be handled with extreme care.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Hydrogenation: Hydrogen gas is highly flammable and should be used with appropriate safety precautions.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the . By following the provided protocols and understanding the underlying chemical principles, researchers and scientists can confidently prepare and verify this important compound for its various applications. The comprehensive characterization data serves as a benchmark for ensuring the quality and purity of the synthesized material.
References
-
PrepChem.com. Synthesis of 4-n-butyl-1,2-phenylenediamine. [Link]
- Google Patents. CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole.
-
ACS Publications. Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
ResearchGate. FTIR spectrum of benzotriazole. [Link]
-
ResearchGate. Mass spectrometer parameters for benzotriazoles detection. [Link]
-
SlideShare. Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. [Link]
-
ACS Publications. Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]
-
PubMed. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
- Google Patents. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.
-
Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. [Link]
-
Stack Exchange. Is diazotization of o-phenylenediamine to benzotriazole reversible? [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. [Link]
-
PubChem. 5-Butylbenzotriazole. [Link]
-
Protheragen. 5-Butyl-1H-benzotriazole. [Link]
-
Wikipedia. Benzotriazole. [Link]
-
Science Info. Diazotization reaction: Definition, Mechanism, Applications. [Link]
-
Unacademy. Diazotization Reaction Mechanism. [Link]
-
Minnesota Department of Health. 1H-Benzotriazole, Tolyltriazole, 5-methyl-1H-Benzotriazole and Groundwater. [Link]
-
GSC Online Press. Review on synthetic study of benzotriazole. [Link]
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. health.state.mn.us [health.state.mn.us]
- 3. 5-butyl-1H-benzotriazole | 3663-24-9 [chemicalbook.com]
- 4. CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole - Google Patents [patents.google.com]
- 5. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Butyl-1H-benzotriazole - Protheragen [protheragen.ai]
- 11. 5-Butylbenzotriazole | C10H13N3 | CID 20043962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
